molecular formula C14H21N3O4 B11723651 tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate

tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate

Cat. No.: B11723651
M. Wt: 295.33 g/mol
InChI Key: NDUZICPYIMWQHB-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate is a chemical compound with the molecular formula C13H20N2O4 It is a derivative of carbamate and contains functional groups such as amino, hydroxyimino, and methoxyphenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a suitable precursor, such as 2-methoxyphenylacetonitrile, under specific conditions. The reaction may involve the use of reagents like sodium hydride and solvents such as dimethylformamide (DMF). The intermediate product is then subjected to further reactions, including hydrolysis and condensation, to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oximes, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

tert-Butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, and interaction with cellular proteins .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • tert-Butyl N-(2-aminoethyl)carbamate
  • tert-Butyl N-(2-methoxyethyl)carbamate

Uniqueness

tert-Butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate is unique due to the presence of both amino and hydroxyimino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(18)16-11(12(15)17-19)9-7-5-6-8-10(9)20-4/h5-8,11,19H,1-4H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUZICPYIMWQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1OC)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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